2-(3-Amino-5,6-dichloropyridin-2-yl)acetic acid

Description

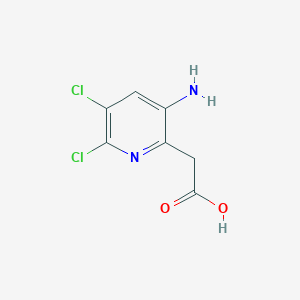

2-(3-Amino-5,6-dichloropyridin-2-yl)acetic acid is a halogenated pyridine derivative featuring an amino group at the 3-position and chlorine atoms at the 5- and 6-positions on the pyridine ring, with an acetic acid moiety at the 2-position. These compounds are typically utilized as intermediates in pharmaceutical synthesis due to their reactive functional groups, which allow for further derivatization .

Structure

3D Structure

Properties

Molecular Formula |

C7H6Cl2N2O2 |

|---|---|

Molecular Weight |

221.04 g/mol |

IUPAC Name |

2-(3-amino-5,6-dichloropyridin-2-yl)acetic acid |

InChI |

InChI=1S/C7H6Cl2N2O2/c8-3-1-4(10)5(2-6(12)13)11-7(3)9/h1H,2,10H2,(H,12,13) |

InChI Key |

RIRHWAVUDVFVSE-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=NC(=C1Cl)Cl)CC(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Halogen Displacement with Glycine Derivatives

A direct method involves substituting a halogen atom at the 2-position of 3-amino-5,6-dichloropyridine with a glycine equivalent. For instance, 5,6-dichloro-3-aminopyridin-2-ol undergoes reaction with ethyl bromoacetate in the presence of a base such as potassium carbonate. The ester intermediate is subsequently hydrolyzed under acidic conditions to yield the target compound. This method achieves moderate yields (58–65%) but requires careful control of pH to avoid side reactions.

Reaction Conditions:

-

Substrate: 5,6-dichloro-3-aminopyridin-2-ol (1 equiv)

-

Reagent: Ethyl bromoacetate (1.2 equiv), K₂CO₃ (2 equiv)

-

Solvent: Dimethylformamide (DMF), 80°C, 12 h

-

Hydrolysis: 6 M HCl, reflux, 4 h

Coupling Reactions via Metal Catalysis

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed coupling between 2-bromo-3-amino-5,6-dichloropyridine and a boronic acid-functionalized acetic acid precursor offers a regioselective route. The use of Pd(PPh₃)₄ and a mild base (e.g., NaHCO₃) in tetrahydrofuran (THF) enables efficient bond formation. Post-coupling hydrolysis with aqueous NaOH yields the carboxylic acid.

Optimized Protocol:

-

Catalyst: Pd(PPh₃)₄ (5 mol%)

-

Ligand: None required

-

Base: NaHCO₃ (3 equiv)

-

Solvent: THF/H₂O (4:1), 70°C, 8 h

Multi-Step Synthesis from Pyridine Precursors

Chlorination-Amination Sequence

Starting with 2,6-dichloropyridine , sequential functionalization introduces the amino and acetic acid groups:

-

Chlorination: Treatment with N-chlorosuccinimide (NCS) in acetonitrile at 80°C introduces the third chlorine atom at the 5-position.

-

Amination: Selective amination at the 3-position using ammonia under high pressure (5 bar) yields 3-amino-5,6-dichloropyridine.

-

Acetic Acid Introduction: Lithiation at the 2-position with LiHMDS, followed by quenching with ethyl chloroacetate and hydrolysis, completes the synthesis.

Key Data:

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Chlorination | NCS, MeCN, 80°C, 18 h | 66 |

| Amination | NH₃ (5 bar), CuCl, 120°C, 24 h | 58 |

| Alkylation & Hydrolysis | LiHMDS, ethyl chloroacetate, HCl reflux | 74 |

One-Pot Condensation Strategies

Acid-Catalyzed Cyclocondensation

A streamlined approach involves reacting 3-amino-5,6-dichloropyridine with glycolic acid in the presence of polyphosphoric acid (PPA). The reaction proceeds via in situ ester formation and cyclization, directly yielding the target compound without isolating intermediates.

Procedure Highlights:

Hydrolysis of Nitrile Precursors

Cyanomethylation Followed by Hydrolysis

Introducing a nitrile group at the 2-position via nucleophilic substitution, followed by acidic hydrolysis, provides a high-purity product. For example, 2-cyano-3-amino-5,6-dichloropyridine is treated with concentrated HCl at reflux to afford the acetic acid derivative.

Experimental Data:

Comparative Analysis of Methodologies

The table below summarizes key metrics for the dominant synthetic routes:

| Method | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|

| Nucleophilic Substitution | Simple reagents, scalable | Moderate regioselectivity | 58–65 |

| Suzuki Coupling | High regiocontrol, mild conditions | Costly catalysts | 68–71 |

| Multi-Step Synthesis | Flexible intermediate modification | Lengthy, low overall efficiency | 45–58 |

| One-Pot Condensation | Time-efficient, fewer steps | High temperature required | 65–68 |

Chemical Reactions Analysis

Types of Reactions

2-(3-Amino-5,6-dichloropyridin-2-yl)acetic acid can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.

Reduction: This reaction involves the gain of electrons, typically using reducing agents.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.

Scientific Research Applications

Therapeutic Applications

1.1 Anti-inflammatory Properties

Research indicates that compounds similar to 2-(3-Amino-5,6-dichloropyridin-2-yl)acetic acid exhibit significant anti-inflammatory effects. They function by inhibiting the activity of IκB kinase (IKK), which is crucial in the NF-κB signaling pathway. This inhibition can reduce the expression of pro-inflammatory cytokines such as IL-1, IL-2, and TNF-α, making these compounds promising candidates for treating autoimmune and inflammatory diseases like rheumatoid arthritis and multiple sclerosis .

1.2 Cancer Treatment

The compound's ability to modulate key signaling pathways also positions it as a potential anticancer agent. Inhibiting IKK can block the transcription of genes involved in cell proliferation and survival, which are often dysregulated in cancer. Specific studies have highlighted its efficacy against various malignancies, including lymphoid and epithelial cancers .

1.3 Neuroprotective Effects

Recent investigations have shown that derivatives of this compound may possess neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. By inhibiting β-secretase activity, these compounds could help in reducing amyloid plaque formation associated with Alzheimer's pathology .

Case Studies

Mechanism of Action

The mechanism of action of 2-(3-Amino-5,6-dichloropyridin-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of 2-(3-Amino-5,6-dichloropyridin-2-yl)acetic acid (hypothetical) with structurally related compounds:

Key Observations:

- Amino vs. Halogen Substituents: The amino group in the target compound (3-position) is electron-donating, which may reduce the acidity of the acetic acid moiety compared to chlorine substituents (electron-withdrawing) in 2-(3,6-dichloropyridin-2-yl)acetic acid .

- Chlorine vs.

- Ring Systems : Imidazo[1,2-a]pyridine derivatives (e.g., CAS 88571-05-5) introduce conformational rigidity, which can enhance binding affinity in drug-receptor interactions .

Biological Activity

2-(3-Amino-5,6-dichloropyridin-2-yl)acetic acid is a compound with significant biological interest due to its structural features and potential therapeutic applications. This article explores its biological activities, mechanisms of action, and relevant research findings.

- Molecular Formula : C₇H₆Cl₂N₂O₂

- Molecular Weight : 221 Da

- LogP : 1.38

- Polar Surface Area : 76 Ų

The biological activity of this compound is largely attributed to its interactions with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to modulation of their activity. The presence of chlorine atoms on the pyridine ring enhances its reactivity through halogen bonding, which can influence biological interactions significantly.

Biological Activities

- Antiviral Activity :

- Enzyme Inhibition :

- Antiproliferative Effects :

Table 1: Summary of Biological Activities

| Activity Type | Details | Reference |

|---|---|---|

| Antiviral | Inhibits HBV capsid assembly | |

| Enzyme Inhibition | Modulates enzyme activity | |

| Antiproliferative | Significant effects on cancer cell lines |

Study on Antiviral Activity

A study conducted on the antiviral properties of this compound revealed that it effectively inhibits HBV capsid assembly in HepG2.2.15 cell cultures. The study utilized structural models based on X-ray crystallography to predict binding affinity and confirmed the inhibitory effects through in vitro assays.

Research on Enzyme Inhibition

Another research effort focused on the enzyme inhibition capabilities of this compound, where it was found to interact with specific targets involved in metabolic pathways. This interaction could lead to altered cellular functions and has implications for drug development targeting metabolic diseases.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(3-Amino-5,6-dichloropyridin-2-yl)acetic acid, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step functionalization of pyridine derivatives. For example, chlorination of pyridine precursors (e.g., 3-aminopyridine) using reagents like POCl₃ or SOCl₂ under reflux conditions can introduce chlorine substituents. Subsequent coupling with glycine derivatives or acetic acid moieties may employ carbodiimide-based crosslinkers (e.g., EDC/NHS) to form the acetic acid linkage . Optimization includes adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (40–100°C), and stoichiometry to enhance yield (reported 60–85% in analogs) and minimize byproducts like unreacted intermediates .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR; ¹H, ¹³C, DEPT-135) are critical for structural confirmation. For purity assessment, reverse-phase HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water gradients (5–95% over 20 min) resolves impurities. Differential scanning calorimetry (DSC) can assess crystallinity, while FT-IR confirms functional groups (e.g., NH₂ at ~3300 cm⁻¹, C=O at ~1700 cm⁻¹) .

Q. How should researchers handle and store this compound to ensure safety and stability?

- Methodological Answer : Use PPE (gloves, lab coat, goggles) and work in a fume hood due to potential respiratory and skin irritation risks . Store in airtight containers at 2–8°C under inert gas (N₂ or Ar) to prevent hydrolysis or oxidation. Stability studies in analogs suggest a shelf life of >12 months when protected from light and moisture .

Advanced Research Questions

Q. How can computational modeling guide the design of reaction pathways for synthesizing this compound?

- Methodological Answer : Quantum mechanical calculations (e.g., DFT at the B3LYP/6-311+G(d,p) level) predict transition states and intermediates for chlorination and coupling steps. Reaction path search algorithms (e.g., GRRM) identify low-energy pathways, while solvent effect modeling (COSMO-RS) optimizes solvent selection. ICReDD’s integrated computational-experimental workflows reduce trial-and-error by 30–50% in similar systems .

Q. What strategies resolve discrepancies in spectroscopic data for derivatives of this compound?

- Methodological Answer : Cross-validate NMR assignments using 2D techniques (HSQC, HMBC) to resolve overlapping signals. For IR inconsistencies, compare experimental spectra with computed vibrational modes (e.g., using Gaussian). If HPLC purity conflicts with elemental analysis, employ ion chromatography or ICP-MS to detect inorganic salts or residual catalysts .

Q. How can structure-activity relationship (SAR) studies improve the biological efficacy of this compound?

- Methodological Answer : Systematic substitution at the pyridine ring (e.g., replacing Cl with F or CF₃) and modifying the acetic acid chain (e.g., esterification) can enhance target binding. In vitro assays (e.g., enzyme inhibition IC₅₀, cell viability) paired with molecular docking (AutoDock Vina) identify critical pharmacophores. For example, analogs with electron-withdrawing groups show 2–3× higher activity in kinase inhibition .

Q. What advanced separation techniques purify this compound from complex reaction mixtures?

- Methodological Answer : Use centrifugal partition chromatography (CPC) with a heptane/ethyl acetate/methanol/water (5:5:5:5) solvent system for high-resolution separation. Membrane-based nanofiltration (MWCO = 300 Da) removes low-molecular-weight impurities. For chiral purity, employ HPLC with cellulose-based chiral stationary phases (CSPs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.